
2,4-Diethoxy-1,3-difluoro-5-iodobenzene
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Overview
Description
2,4-Diethoxy-1,3-difluoro-5-iodobenzene is an aromatic compound characterized by the presence of iodine, fluorine, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene typically involves the iodination of a difluorobenzene derivative followed by the introduction of ethoxy groups. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethoxylation step may involve the use of ethyl alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and ethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of iodine, which is a good leaving group.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Deiodinated benzene derivatives.
Scientific Research Applications
2,4-Diethoxy-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene involves its interaction with various molecular targets, depending on the context of its use. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- 2-Bromo-1,3-difluoro-5-iodobenzene
- 1,3-Dibromo-5-fluoro-2-iodobenzene
- 5-Bromo-1,3-difluoro-2-iodobenzene
Comparison: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene is unique due to the presence of ethoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. The combination of fluorine, iodine, and ethoxy groups provides a distinct set of characteristics that can be leveraged in various applications, making it a valuable compound in both research and industrial contexts.
Biological Activity
2,4-Diethoxy-1,3-difluoro-5-iodobenzene is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The chemical formula of this compound is C10H11F2IO2. The presence of multiple functional groups, including iodine and fluorine atoms, suggests that this compound may exhibit unique biological properties due to its electronic characteristics and steric effects.
Biological Activity Overview
Research indicates that compounds similar to this compound can exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that halogenated compounds can possess significant antimicrobial properties. The incorporation of iodine and fluorine into the molecular structure is hypothesized to enhance these effects.
- Anticancer Potential : Some derivatives of difluorinated benzenes have shown promise in inhibiting cancer cell proliferation. The specific mechanisms often involve interference with cellular signaling pathways or induction of apoptosis.
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism.
Antimicrobial Activity
A study investigating the antimicrobial properties of various halogenated aromatic compounds found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of electron-withdrawing groups like fluorine significantly enhanced the antimicrobial efficacy compared to their non-fluorinated counterparts .
Anticancer Activity
In a recent investigation into the anticancer properties of fluorinated benzene derivatives, it was observed that compounds with iodine substitutions showed increased cytotoxicity against several cancer cell lines. The study utilized MTT assays to assess cell viability and found that this compound could induce apoptosis in human cancer cells at micromolar concentrations .
Enzyme Inhibition Studies
Research focusing on the inhibition of cytochrome P450 enzymes demonstrated that fluorinated compounds could selectively inhibit specific isoforms. For instance, a related compound showed an IC50 value indicating strong inhibition against CYP2D6, which is crucial for drug metabolism. This suggests that this compound may similarly affect enzyme activity, potentially leading to drug-drug interactions in therapeutic settings .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H11F2IO2 |
---|---|
Molecular Weight |
328.09 g/mol |
IUPAC Name |
2,4-diethoxy-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C10H11F2IO2/c1-3-14-9-6(11)5-7(13)10(8(9)12)15-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
DJIZVWOCNLGXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1F)I)OCC)F |
Origin of Product |
United States |
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